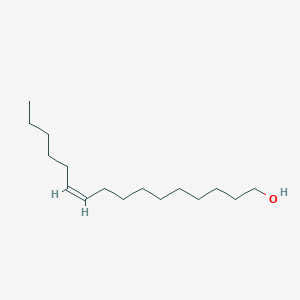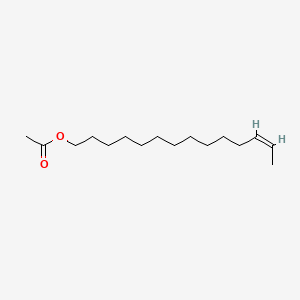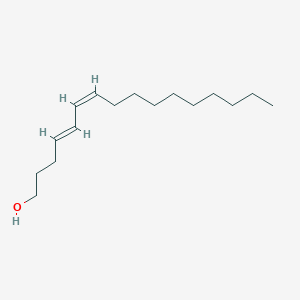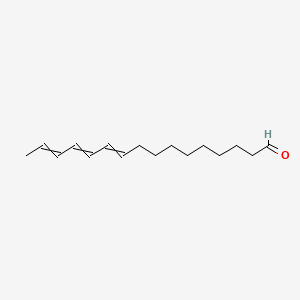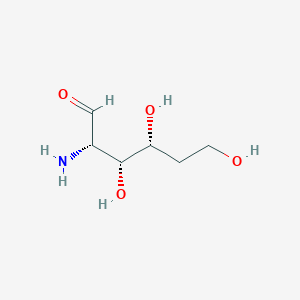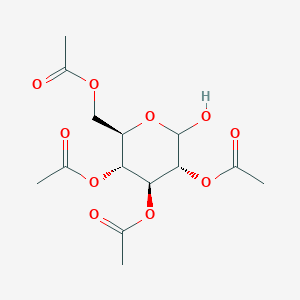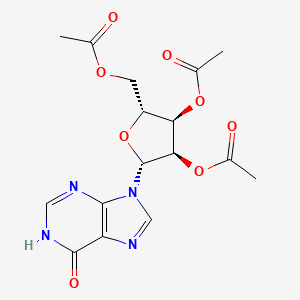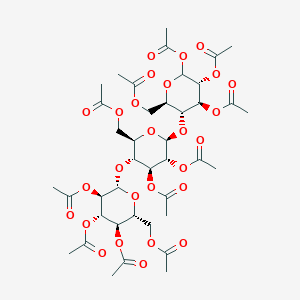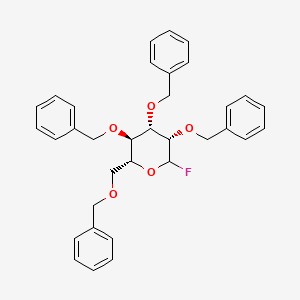
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride (TOBF) is a synthetic compound with a wide range of applications in the field of scientific research. It has been used to synthesize a variety of other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Suzuki, Maeta, and colleagues (1989) demonstrated that a combination of Cp2ZrCl2AgBF4 is highly effective in promoting rapid and high-yield glycosidation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride, achieving excellent yields and high α-selectivity at room temperature in benzene (Suzuki, Maeta, Suzuki, & Matsumoto, 1989).
Kumazawa, Sato, Matsuba, and Onodera (2000) synthesized C-mannopyranosylphloroacetophenone derivatives using this compound, highlighting its role in the formation of glycosylphloroacetophenone derivatives (Kumazawa, Sato, Matsuba, & Onodera, 2000).
Elie, Verduyn, Dreef, Brounts, Marel, and Boom (1990) used this compound in the synthesis of 6-0-(α-D-mannopyranosyl)-D-myo-inositol, a fragment from mycobacteria phospholipids (Elie et al., 1990).
Jain, Dubey, Abbas, and Matta (1987) explored the synthesis of methyl 2-O-α--mannopyranosyl-α-d-talopyranoside and methyl 2-O-α-d-talopyranosyl-α-d-talopyranoside using this compound, showcasing its utility in complex glycosylation processes (Jain, Dubey, Abbas, & Matta, 1987).
Luxen, Satyamurthy, Bida, and Barrio (1986) utilized a derivative of this compound for the stereospecific synthesis of [18F]2-deoxy-2-fluoro-D-mannose, indicating its potential in radiopharmaceutical applications (Luxen, Satyamurthy, Bida, & Barrio, 1986).
Maeta, Matsumoto, and Suzuki (1993) investigated "Dibutyltin diperchlorate" for activation of glycosyl fluoride, using 2,3,4,6-tetra-O-benzyl-α-D-mannosyl fluoride as a model glycosyl donor (Maeta, Matsumoto, & Suzuki, 1993).
Kreuzer and Thiem (1986) achieved glycosylation of various sugar moieties using this compound under Lewis acid catalysis, contributing to the understanding of glycosylation mechanisms (Kreuzer & Thiem, 1986).
properties
IUPAC Name |
(3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-HSDAUYOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

